Ethyl 2-(acetyloxy)-4-oxopent-2-enoate
Description
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate is an α,β-unsaturated ester characterized by an acetyloxy substituent at position 2 and a ketone group at position 4 of its pent-2-enoate backbone.
Properties
CAS No. |
848237-12-7 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-4-oxopent-2-enoate |
InChI |
InChI=1S/C9H12O5/c1-4-13-9(12)8(5-6(2)10)14-7(3)11/h5H,4H2,1-3H3 |
InChI Key |
IERNFDWRSKRTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the esterification of acetoacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and ethyl acetoacetate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and ethyl acetoacetate.
Reduction: Ethyl 2-(acetyloxy)-4-hydroxypent-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(acetyloxy)-4-oxopent-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of acetic acid and ethyl acetoacetate . In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Electronic Effects of Substituents
- Acetyloxy vs. Ethoxy/Methyl: The acetyloxy group in this compound is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated system compared to Ethyl 4-ethoxy-2-oxobut-3-enoate (electron-donating ethoxy) . This makes the former more reactive toward nucleophilic additions (e.g., Michael additions).
- Amino vs. Acetyloxy: The amino group in (Z)-Ethyl 3-amino-4-oxopent-2-enoate introduces nucleophilic character, enabling imine or enamine formation, whereas the acetyloxy group favors hydrolysis or acyl transfer .
Steric and Conformational Differences
- Methyl vs. In contrast, the acetyloxy group at C2 in the target compound may impose less steric bulk but greater electronic activation .
- Aromatic vs. Aliphatic Substituents: Ethyl 2-phenylacetoacetate’s phenyl group stabilizes the enolate via conjugation, whereas the aliphatic acetyloxy group in the target compound may increase solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
